N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline

Boiling point Distillation Purification

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 796886-32-3) is a para-substituted tertiary aniline derivative with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol. It features a diethylamino group and an isopropylaminomethyl substituent attached to the benzene ring, placing it within the class of N,N-dialkyl-4-(alkylaminomethyl)anilines.

Molecular Formula C14H24N2
Molecular Weight 220.35 g/mol
CAS No. 796886-32-3
Cat. No. B3155274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline
CAS796886-32-3
Molecular FormulaC14H24N2
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)CNC(C)C
InChIInChI=1S/C14H24N2/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4/h7-10,12,15H,5-6,11H2,1-4H3
InChIKeyJRSVVSNIAAVGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 796886-32-3): Compound Identity and Procurement Baseline


N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline (CAS 796886-32-3) is a para-substituted tertiary aniline derivative with the molecular formula C₁₄H₂₄N₂ and a molecular weight of 220.35 g/mol [1]. It features a diethylamino group and an isopropylaminomethyl substituent attached to the benzene ring, placing it within the class of N,N-dialkyl-4-(alkylaminomethyl)anilines . The compound is supplied as a research chemical by multiple vendors at purities typically ranging from 95% to 98%, and is classified with GHS07 hazard pictograms (Harmful/Irritant: H302, H315, H319, H335) . Its predicted physicochemical profile includes a boiling point of 315.9±17.0 °C, a flash point of 109.4±11.9 °C, an ACD/LogP of 3.57, and a density of 0.9±0.1 g/cm³ .

Why Generic Substitution Fails for N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline: Structural Isomer and N-Alkyl Variant Risks


Compounds within the N,N-dialkyl-4-(alkylaminomethyl)aniline family cannot be interchanged without consequence, because the specific combination of N,N-diethyl and N-isopropyl substitution produces a unique physicochemical signature that differs measurably from both its linear propylamino structural isomer (CAS 893586-91-9) and its N,N-dimethyl analog (CAS 137379-64-7) [1]. Branched versus linear alkyl chain architecture alters boiling point, lipophilicity, and steric profile—factors that directly impact distillation purification protocols, partitioning behavior in biphasic reactions, and regioselectivity in subsequent synthetic transformations [2]. Even when compounds share the same molecular formula, as the isopropyl and n-propyl isomers do (both C₁₄H₂₄N₂), their predicted boiling points differ by approximately 5 °C, which can be decisive for solvent-swap and crystallization workflows .

Quantitative Differentiation Evidence for N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline Against Closest Analogs


Predicted Boiling Point: Isopropyl Branching Lowers Boiling Point by ~5 °C Versus Linear Propyl Isomer

The branched isopropylamino substituent of the target compound reduces intermolecular van der Waals contacts relative to the linear n-propylamino isomer, resulting in a predicted boiling point of 315.9±17.0 °C at 760 mmHg, compared to 321.1±17.0 °C for the n-propyl isomer—a difference of approximately 5.2 °C . This difference falls outside the overlapping prediction uncertainty ranges and is consistent with the established general trend that branched alkyl groups confer lower boiling points than their linear isomers of equal carbon count [1].

Boiling point Distillation Purification Physicochemical property

Predicted LogP Lipophilicity: Diethylamino Substitution Increases LogP by >1.0 Log Unit Versus Dimethylamino Analog

The N,N-diethyl substitution of the target compound yields a predicted ACD/LogP of 3.57, which is 1.06 log units higher than the predicted LogP of 2.51 for the N,N-dimethyl analog (CAS 137379-64-7) . This represents an approximately 11.5-fold higher octanol-water partition coefficient, reflecting substantially increased lipophilicity driven by the additional methylene units on the tertiary aniline nitrogen [1].

Lipophilicity LogP Partitioning ADME Extraction

Predicted Flash Point: Isopropyl Variant Exhibits Marginally Lower Flash Point (~3.9 °C) Versus Propyl Isomer

The predicted flash point of the target isopropyl compound is 109.4±11.9 °C, which is approximately 3.9 °C lower than the predicted flash point of 113.3±11.9 °C for the n-propyl isomer . Although the difference is modest and falls within overlapping uncertainty intervals of the prediction method, the directionality is consistent with the lower boiling point and slightly reduced enthalpy of vaporization (55.7 vs. 56.3 kJ/mol) observed for the branched isomer .

Flash point Safety Storage Handling Transport

Rotatable Bond Count: Isopropyl Substituent Provides Steric Differentiation for Regioselective Synthetic Applications

The target compound possesses 6 freely rotatable bonds (PubChem computed value), compared to 4 rotatable bonds for the N,N-dimethyl analog (CAS 137379-64-7) [1]. The branched isopropyl group on the benzylic amine nitrogen introduces greater steric bulk near the reactive amine center than a linear n-propyl or smaller methyl group, which can influence the regiochemical outcome of subsequent N-alkylation, acylation, or reductive amination reactions . Charton steric parameter analysis for alkyl-substituted anilines has demonstrated that steric bulk of the N-alkyl substituent correlates linearly with regioselectivity in heterocycle-forming reactions [2].

Steric effects Regioselectivity Synthetic intermediate Rotatable bonds Conformational flexibility

GHS Hazard Profile: Identical Irritant Classification Across Key Analogs, Confirming No Safety Disadvantage

Both the target compound (CAS 796886-32-3) and its closest structural isomer, N,N-diethyl-4-[(propylamino)methyl]aniline (CAS 893586-91-9), carry identical GHS07 hazard classifications—H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)—with identical Signal Word 'Warning' on their respective Fluorochem SDS documents . This equivalence eliminates safety re-classification as a factor in the selection between these two isomers.

GHS classification Safety data sheet Hazard assessment Procurement compliance

Purity Grade Availability: 98% Grade Accessible for Target Compound, Matching Best-in-Class Analog Specifications

The target compound is commercially available at a purity of 98% (supplied by Leyan and other vendors), which matches the highest purity grade offered for the n-propyl isomer (98%, Leyan catalog) and exceeds the 95% minimum specification listed by Fluorochem for both compounds . The 98% grade provides a higher-assay option for applications requiring tighter stoichiometric control, such as the preparation of metal-ligand complexes or pharmaceutical intermediate qualification .

Purity Supply chain Procurement Quality specification

Optimal Application Scenarios for N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline Based on Quantitative Differentiation Evidence


Synthetic Intermediate Requiring Elevated LogP for Organic-Phase Retention During Aqueous Workup

With a predicted ACD/LogP of 3.57—approximately 1.06 log units higher than its N,N-dimethyl analog —the target compound is preferentially selected when the synthetic product must partition efficiently into organic solvents during aqueous extraction. This higher lipophilicity reduces product loss to the aqueous phase in multi-step syntheses where intermediate isolation relies on liquid-liquid extraction, improving overall yield consistency.

Building Block for Sterically Demanding N-Functionalization Reactions

The isopropyl group on the benzylic amine nitrogen provides steric bulk that, based on class-level Charton analysis of alkyl-substituted anilines, can enhance regioselectivity in subsequent N-acylation, N-alkylation, or heterocycle-forming reactions [1]. When synthetic routes demand discrimination between competing nucleophilic sites, the isopropyl variant offers steric differentiation that the less hindered methylamino (CAS 863646-17-7) or primary amine (CAS 40336-81-0) analogs cannot provide.

Distillation-Purified Intermediates Where Lower Boiling Point Aids Solvent Removal

The predicted boiling point of 315.9 °C is approximately 5.2 °C lower than that of the n-propyl isomer . In workflows employing high-boiling solvents or requiring post-reaction solvent swap, this lower boiling point can facilitate more efficient vacuum distillation with reduced thermal stress on the product, making the isopropyl variant the preferred choice when thermal lability of co-products or reagents is a concern.

Metal-Ligand or Coordination Chemistry Requiring Defined Stoichiometry

The availability of 98% purity grade from multiple vendors supports applications requiring precise stoichiometric control, such as the preparation of metal complexes where the diethylamino and isopropylamino groups may serve as either coordinating or ancillary ligands. Higher assay material reduces uncertainty in metal-to-ligand ratio calculations and improves batch-to-batch reproducibility of complex formation.

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